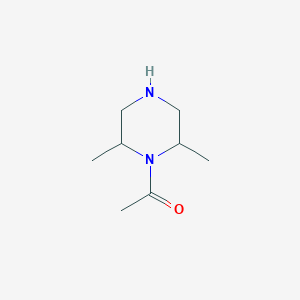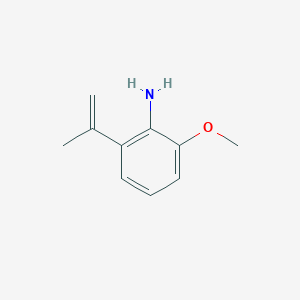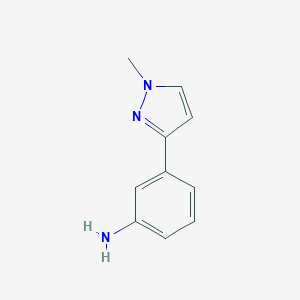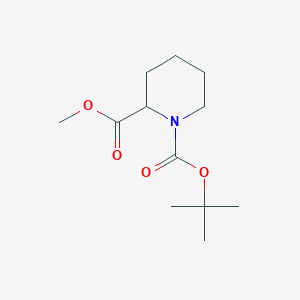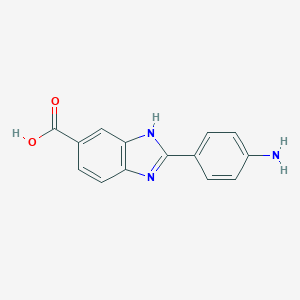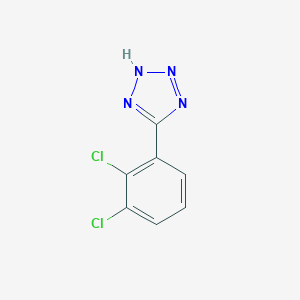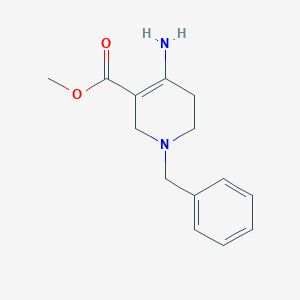
4-Hydroxy-1-propan-2-yl-4H-azepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-propan-2-yl-4H-azepin-5-one, also known as valnoctamide, is a chemical compound that belongs to the class of azepine derivatives. It has been synthesized and studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. In
Aplicaciones Científicas De Investigación
Valnoctamide has been studied for its potential pharmacological properties, particularly as an anticonvulsant and mood stabilizer. It has been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. Valnoctamide has also been studied for its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke.
Mecanismo De Acción
The exact mechanism of action of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one is not fully understood, but it is believed to involve modulation of GABAergic neurotransmission. Valnoctamide has been shown to increase the synthesis and release of GABA, a neurotransmitter that inhibits neuronal activity. This may contribute to its anticonvulsant and mood stabilizing effects.
Biochemical and Physiological Effects
Valnoctamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in GABA synthesis and transport, as well as neurotrophic factors that promote neuronal survival and growth. Valnoctamide has also been shown to decrease the expression of genes involved in inflammation and oxidative stress, suggesting potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Valnoctamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a viable candidate for further research and development. It has also been shown to have similar efficacy as valproic acid, a commonly used anticonvulsant and mood stabilizer, in animal models of epilepsy and bipolar disorder. However, there are also limitations to using 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to fully elucidate its pharmacological properties.
Direcciones Futuras
There are several potential future directions for research on 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one. One area of interest is its potential neuroprotective effects in models of traumatic brain injury and ischemic stroke. Further research is needed to determine the optimal dose and timing of this compound administration for these indications. Another area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additional research is needed to determine the efficacy and safety of this compound in these indications. Overall, this compound is a promising compound with a wide range of potential applications in neuroscience research and drug development.
Métodos De Síntesis
The synthesis of 4-Hydroxy-1-propan-2-yl-4H-azepin-5-one involves the reaction of valeric acid with phosgene and ammonia to form 4-chloro-3-oxobutanamide. This intermediate is then reacted with 1,2-propanediol to yield this compound. The synthesis of this compound has been optimized for high yields and purity, making it a viable candidate for further research and development.
Propiedades
Número CAS |
162712-65-4 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
4-hydroxy-1-propan-2-yl-4H-azepin-5-one |
InChI |
InChI=1S/C9H13NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-8,11H,1-2H3 |
Clave InChI |
FLIAVHCDYDVSOK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(C(=O)C=C1)O |
SMILES canónico |
CC(C)N1C=CC(C(=O)C=C1)O |
Sinónimos |
4H-Azepin-4-one,1,5-dihydro-5-hydroxy-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





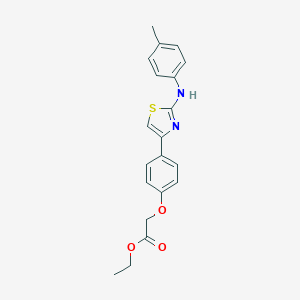
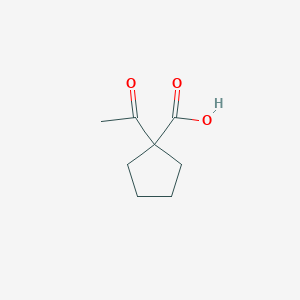
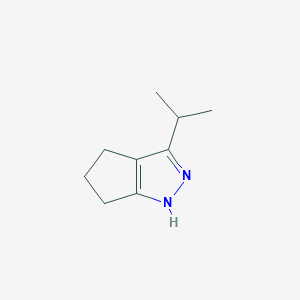
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
